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molecular formula C7H13NO B065897 N-Butyl-N-ethenylformamide CAS No. 192058-10-9

N-Butyl-N-ethenylformamide

Cat. No. B065897
M. Wt: 127.18 g/mol
InChI Key: VKMXLLWYOWZPFP-UHFFFAOYSA-N
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Patent
US07135598B2

Procedure details

The synthetic procedure was identical to that described for the preparation of 1a, where 1-bromohexane is used in place of 1-bromobutane. Yield: 63%; IR (NaCl, v: cm−1): 1698 (—NHC(═O)H); 1630 (C═C); 1H-NMR (CDCl3, δ: ppm): 8.31, 8.14 (2s, 1H, —C(═O)H); 7.25–7.16, 6.61–6.52 (m, 1H, H2C═CH—); 4.65–4.54 (m, 1H, HaHbC═CH—); 4.45–4.42 (s, 1H, HaHbC═CH—); 3.60–3.44 (t, 2H, —NCH2CH2—); 1.65–1.56 (m, 2H, —CH2CH2CH2—); 1.31 (m, 6H, —CH2(CH2)3CH3); 0.90–0.88 (t, 3H, —NCH2CH2(CH2)3CH3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH:8]=[CH2:9])[CH:6]=[O:7])[CH2:2][CH2:3][CH3:4].Br[CH2:11][CH2:12]CCCC.[Na+].[Cl-]>>[CH2:1]([N:5]([CH:8]=[CH2:9])[CH:6]=[O:7])[CH2:2][CH2:3][CH2:4][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(C=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCC)N(C=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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